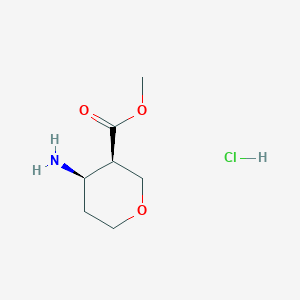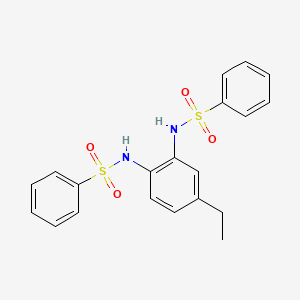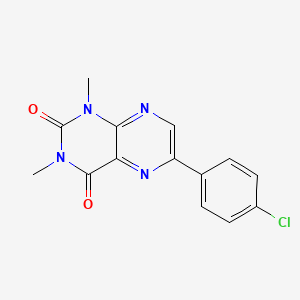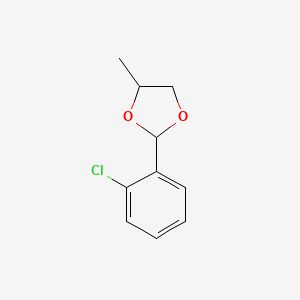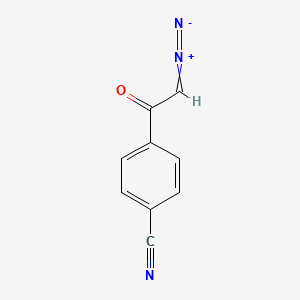
(E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate is a chemical compound characterized by the presence of a diazonium group and a cyano group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate typically involves the reaction of p-cyanobenzene diazonium chloride with a mixture of formaldehyde and a diamine, such as 1,3-propanediamine . The reaction conditions often include maintaining a controlled temperature and pH to ensure the stability of the diazonium group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and stabilization to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: It can participate in azo coupling reactions to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as phenols and amines for substitution reactions, and reducing agents like sodium sulfite for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition of the diazonium group.
Major Products Formed
The major products formed from these reactions include substituted phenyl compounds, azo compounds, and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate involves its ability to undergo various chemical transformations, which can lead to the formation of biologically active compounds. The diazonium group is highly reactive and can interact with various molecular targets, leading to the formation of new chemical bonds and structures. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(4-Cyanophenyl)acrylic acid: Similar in structure but lacks the diazonium group.
N-[(E)-(4-cyanophenyl)methylideneamino]-2,2-diphenylacetamide: Contains a cyano group and is used in pharmaceutical research.
Uniqueness
(E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate is unique due to the presence of both the diazonium and cyano groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
3490-50-4 |
|---|---|
Molekularformel |
C9H5N3O |
Molekulargewicht |
171.16 g/mol |
IUPAC-Name |
4-(2-diazoacetyl)benzonitrile |
InChI |
InChI=1S/C9H5N3O/c10-5-7-1-3-8(4-2-7)9(13)6-12-11/h1-4,6H |
InChI-Schlüssel |
LUIVXQYOOKMKKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(2-Methoxyphenyl)amino]oxy}-3-phenoxypropan-1-one](/img/structure/B14001852.png)
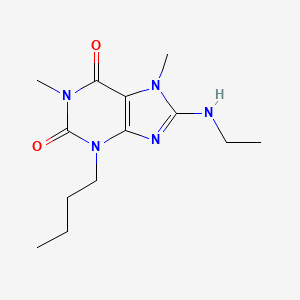

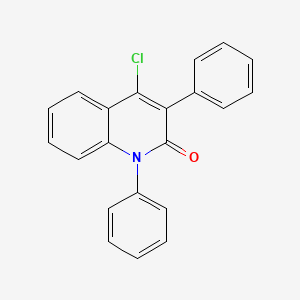

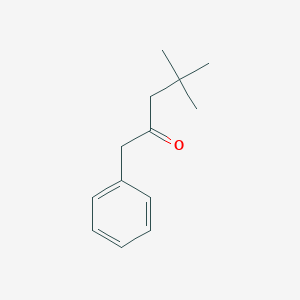
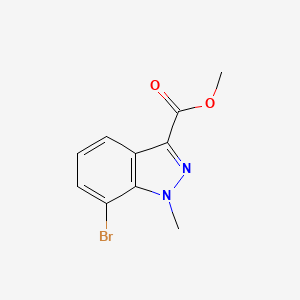
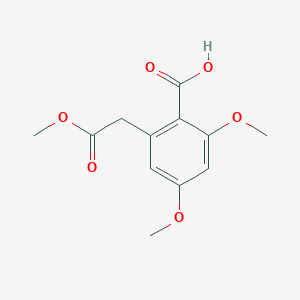
![Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B14001907.png)
